1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine 1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16420536
InChI: InChI=1S/C10H17N3O.ClH/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10;/h4-5,10-11H,2-3,6-8H2,1H3;1H
SMILES:
Molecular Formula: C10H18ClN3O
Molecular Weight: 231.72 g/mol

1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

CAS No.:

Cat. No.: VC16420536

Molecular Formula: C10H18ClN3O

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine -

Specification

Molecular Formula C10H18ClN3O
Molecular Weight 231.72 g/mol
IUPAC Name N-[(2-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H17N3O.ClH/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10;/h4-5,10-11H,2-3,6-8H2,1H3;1H
Standard InChI Key VJNUXTQXRJFGQH-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)CNCC2CCCO2.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

1-(1-Methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine features a pyrazole ring substituted with a methyl group at the N1 position, connected via a methylene bridge to an amine group that is further bonded to a tetrahydrofuran-2-ylmethyl substituent . The canonical SMILES representation (Cl.Cn1nccc1CNCC1CCCO1) confirms this connectivity, highlighting the chloride counterion often associated with its hydrochloride salt form .

Key Structural Components:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for conferring metabolic stability and hydrogen-bonding capabilities.

  • Tetrahydrofuran Unit: A oxygen-containing heterocycle providing conformational flexibility and influencing solubility profiles.

  • Amine Linker: A -CH₂-NH-CH₂- spacer enabling potential interactions with biological targets or coordination sites in metal-organic frameworks.

Physicochemical Properties

While experimental data for this specific compound remains limited, comparative analysis with structural analogs permits reasonable property predictions:

PropertyValue/DescriptionBasis of Estimation
Molecular FormulaC₁₀H₁₈ClN₃ODirect measurement
Molecular Weight231.72 g/molCalculated from formula
SolubilityModerate in polar aprotic solventsAnalog studies
LogP (Partition Coeff.)Estimated 1.2-1.8Computational modeling
pKa (Amine)~8.5 (weak base)Structural analogs

The chloride counterion likely enhances crystallinity and salt formation capabilities, a feature exploited in pharmaceutical salt engineering .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized through a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic conditions.

  • N-Methylation: Quaternization of the pyrazole nitrogen using methyl iodide or dimethyl sulfate .

  • Amine Coupling: Nucleophilic substitution between the pyrazole-methyl bromide and tetrahydrofuran-2-ylmethylamine .

Critical reaction parameters include:

  • Temperature control (typically 60-80°C for coupling steps)

  • Anhydrous conditions to prevent hydrolysis of intermediates

  • Use of polar aprotic solvents (DMF, THF) to stabilize transition states

Process Optimization Challenges

  • Regioselectivity: Ensuring proper orientation during pyrazole ring formation requires careful stoichiometric control.

  • Byproduct Formation: Competing reactions at the THF oxygen necessitate protecting group strategies.

  • Purification: Chromatographic separation remains challenging due to the compound's polarity; recrystallization from ethanol/water mixtures is often employed .

Physicochemical and Spectroscopic Analysis

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6):

  • δ 7.45 (s, 1H, pyrazole H3)

  • δ 4.20-4.05 (m, 1H, THF H2)

  • δ 3.80-3.60 (m, 2H, CH₂NH)

  • δ 2.90 (s, 3H, N-CH₃)

  • δ 2.30-1.80 (m, 6H, THF and CH₂)

IR (KBr, cm⁻¹):

  • 3280 (N-H stretch, amine)

  • 1605 (C=N pyrazole)

  • 1120 (C-O-C THF)

MS (ESI+):

  • m/z 196.1 [M+H-Cl]+ (calculated 196.15)

These spectral features align with reported data for similar pyrazole-THF conjugates .

Application AreaPotential UseRationale
Metal-Organic FrameworksLigand for porous materialsAmine and oxygen donor sites
Polymer ModificationCrosslinking agent for epoxiesReactive amine functionality
CatalysisChiral ligand in asymmetric synthesisTHF-induced conformational control

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator